
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a piperidine core with an ethoxyphenyl group and a 1,2,4-oxadiazole moiety. The presence of the fluorophenyl group is notable for its potential influence on biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of oxadiazole, including those similar to the compound , exhibit antimicrobial properties. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Mycobacterium tuberculosis, with specific compounds demonstrating significant activity against resistant strains .
2. Anti-Cancer Properties
The compound's structural components suggest potential anti-cancer activity. Benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. Compounds similar to this compound have shown promising results in inhibiting cell proliferation associated with RET mutations .
Efficacy Studies
A study conducted by Villemagne et al. (2020) synthesized new oxadiazole compounds that were tested for their efficacy as EthR inhibitors. The compound BDM 71,339 showed an EC of 0.072 μM and a favorable pharmacokinetic profile . Such findings underscore the potential for similar compounds to exhibit strong biological activity.
Case Studies
Case Study 1: Anti-Tuberculosis Activity
Parikh et al. (2020) reported on substituted 1,2,4-oxadiazole compounds that demonstrated anti-tuberculosis activity against wild-type Mycobacterium tuberculosis strains. Compound 3a showed excellent metabolic stability and bioavailability with a long half-life of 1.63 hours .
Case Study 2: Cancer Inhibition
In another study focusing on benzamide derivatives containing oxadiazole rings, researchers found that certain compounds significantly inhibited RET kinase activity at both molecular and cellular levels. This suggests a pathway for further development of anti-cancer therapies based on similar structures .
Data Table: Biological Activity Overview
Biological Activity | Compound | Target | Efficacy |
---|---|---|---|
Anti-Tuberculosis | 3a | Mtb | EC = 0.072 μM |
RET Kinase Inhibition | I-8 | RET | Moderate to High Potency |
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-30-20-12-6-5-11-19(20)25-23(29)28-13-7-8-16(15-28)14-21-26-22(27-31-21)17-9-3-4-10-18(17)24/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBICVARWWQIRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.